2-Chloro-5-methylsulfanyl-N-prop-2-ynyl-benzamide
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Overview
Description
2-Chloro-5-methylsulfanyl-N-prop-2-ynyl-benzamide is an organic compound with the molecular formula C11H10ClNOS. This compound is characterized by the presence of a chloro group, a methylsulfanyl group, and a prop-2-ynyl group attached to a benzamide core. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methylsulfanyl-N-prop-2-ynyl-benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-methylsulfanylbenzoic acid.
Formation of Benzoyl Chloride: The benzoic acid is converted to its corresponding benzoyl chloride using thionyl chloride (SOCl2) under reflux conditions.
Amidation: The benzoyl chloride is then reacted with propargylamine in the presence of a base such as triethylamine (TEA) to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methylsulfanyl-N-prop-2-ynyl-benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Addition Reactions: The prop-2-ynyl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Addition: Electrophiles such as halogens or hydrogen halides.
Major Products
Substitution: Formation of various substituted benzamides.
Oxidation: Formation of sulfoxides or sulfones.
Addition: Formation of halogenated or hydrogenated derivatives.
Scientific Research Applications
2-Chloro-5-methylsulfanyl-N-prop-2-ynyl-benzamide is used in various scientific research applications:
Chemistry: As a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methylsulfanyl-N-prop-2-ynyl-benzamide involves its interaction with specific molecular targets. The chloro and methylsulfanyl groups contribute to its reactivity, allowing it to interact with enzymes or receptors. The prop-2-ynyl group can participate in covalent bonding with target molecules, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-methylsulfanylbenzamide
- 2-Chloro-5-methylsulfanyl-N-prop-2-ynylbenzamide
- 2-Chloro-5-methylsulfanyl-N-prop-2-ynylbenzamide
Uniqueness
2-Chloro-5-methylsulfanyl-N-prop-2-ynyl-benzamide is unique due to the presence of the prop-2-ynyl group, which imparts distinct reactivity and potential biological activity compared to other similar compounds. This structural feature allows for unique interactions with molecular targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
2-chloro-5-methylsulfanyl-N-prop-2-ynylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNOS/c1-3-6-13-11(14)9-7-8(15-2)4-5-10(9)12/h1,4-5,7H,6H2,2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCFZMRQNOZJBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)Cl)C(=O)NCC#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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